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This guide provides a comparative analysis of the clinical trial outcomes for Rislenemdaz (also
known as CERC-301 or MK-0657), a selective antagonist of the N-methyl-D-aspartate (NMDA)
receptor subunit 2B (GIuN2B). Rislenemdaz was investigated as a potential rapid-acting
adjunctive therapy for treatment-resistant depression (TRD). Despite showing promise in
preclinical models, Phase Il clinical trials did not demonstrate statistically significant efficacy in
meeting their primary endpoints.[1][2][3][4] This document summarizes the available data from
these trials, outlines the experimental methodologies, and compares Rislenemdaz with other
NMDA receptor modulators for TRD.

Summary of Rislenemdaz Clinical Trials

Two key Phase Il clinical trials for Rislenemdaz have been identified: NCT01952103 and
NCT02459236. Both studies evaluated the efficacy and safety of Rislenemdaz as an
adjunctive treatment in patients with Major Depressive Disorder (MDD) who had an inadequate
response to standard antidepressant therapies.

It is important to note that full peer-reviewed publications with detailed results for these trials
have not been identified in the public domain. The data presented here is compiled from press
releases and clinical trial registry information.

Table 1: Overview of Rislenemdaz Phase Il Clinical Trials
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Table 2: Quantitative Outcomes for NCT02459236 (Top-

line Data)
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Treatment Group

Mean Improvement
from Baseline on
Bech-6 (Averaged
over Days 2 & 4) -

Mean Improvement
from Baseline on
Bech-6 (Averaged
over Days 2 & 4) -

Weighted Average
Difference from
Placebo (Placebo -

Period 1 Period 2 brug)
Placebo 3.82 2.86 N/A
Rislenemdaz 12 mg 2.50 1.64 +1.45
Rislenemdaz 20 mg 411 3.38 -0.04

Experimental Protocols
Study Design: Sequential Parallel Comparison Design

(SPCD)

The NCT02459236 trial utilized a Sequential Parallel Comparison Design (SPCD). This design
is intended to reduce the impact of high placebo response rates in clinical trials. The study

consists of two stages. In the first stage, patients are randomized to receive either the

investigational drug or a placebo. In the second stage, placebo non-responders from the first

stage are re-randomized to receive either the drug or a placebo. The final analysis combines

data from both stages.

Key Inclusion and Exclusion Criteria (NCT02459236)

« Inclusion: Adults with a diagnosis of MDD who were experiencing a severe depressive

episode despite stable ongoing treatment with an SSRI or SNRI. History of inadequate

response to up to three therapeutic courses of antidepressant therapy during the current

episode.

» Exclusion: Clinically significant renal impairment, fasting serum glucose >140 mg/dL, and

individuals deemed at significant risk of self-harm.

Signaling Pathway of Rislenemdaz

Rislenemdaz is a selective antagonist of the NMDA receptor subunit GIuN2B. The proposed

mechanism for its antidepressant effect involves the modulation of downstream signaling
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pathways that lead to synaptogenesis. Antagonism of GIuN2B-containing NMDA receptors is
thought to disinhibit the mammalian target of rapamycin (mTOR) signaling pathway. Activation
of mTOR leads to the synthesis of synaptic proteins, promoting the formation of new synapses
in brain regions implicated in depression, such as the prefrontal cortex.
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Proposed signaling pathway of Rislenemdaz.

Experimental Workflow

The clinical trial workflow for a study like NCT02459236 using a Sequential Parallel
Comparison Design (SPCD) is a multi-stage process designed to mitigate high placebo

response.
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Sequential Parallel Comparison Design workflow.
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Comparison with Alternatives

The landscape of rapid-acting antidepressants for TRD is dominated by NMDA receptor
modulators, most notably ketamine and its S-enantiomer, esketamine. Other agents like
rapastinel have also been investigated but have similarly failed to show efficacy in late-stage

trials.

Table 3: Comparison of Rislenemdaz with Other NMDA
Receptor Modulators
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difference from

placebo.

Conclusion

The clinical development of Rislenemdaz for treatment-resistant depression was halted after
Phase Il trials failed to demonstrate a statistically significant benefit over placebo. While the
drug was generally well-tolerated, the lack of efficacy at the doses studied prevented further
investigation. The exploration of selective GIuN2B antagonists for depression remains an area
of interest, but the clinical trial results for Rislenemdaz highlight the challenges in translating
preclinical findings into effective therapies. The success of less selective NMDA receptor
modulators like ketamine and esketamine suggests that a broader mechanism of action may
be necessary to achieve robust antidepressant effects in this patient population. Further
research is needed to fully understand the complex role of the glutamatergic system in
depression and to develop novel, effective, and well-tolerated treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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